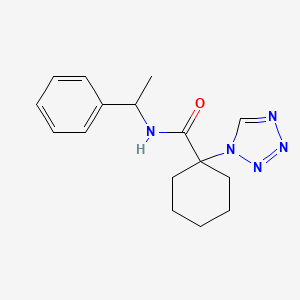

N-(1-phenylethyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide

Description

N-(1-Phenylethyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is a synthetic carboxamide derivative featuring a cyclohexane core substituted with a tetrazole ring and an N-(1-phenylethyl) carboxamide group. This compound belongs to a class of molecules where the tetrazole moiety enhances metabolic stability and binding affinity, while the cyclohexane and aromatic substituents modulate lipophilicity and steric properties.

Properties

Molecular Formula |

C16H21N5O |

|---|---|

Molecular Weight |

299.37 g/mol |

IUPAC Name |

N-(1-phenylethyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C16H21N5O/c1-13(14-8-4-2-5-9-14)18-15(22)16(10-6-3-7-11-16)21-12-17-19-20-21/h2,4-5,8-9,12-13H,3,6-7,10-11H2,1H3,(H,18,22) |

InChI Key |

JRAAXCBDADPWFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares N-(1-phenylethyl)-1-(1H-tetrazol-1-yl)-1-cyclohexanecarboxamide with structurally related compounds, highlighting key differences in substituents, molecular properties, and biological activities:

Key Observations:

Substituent Effects: The N-(1-phenylethyl) group in the target compound provides moderate lipophilicity and steric bulk, which may balance membrane permeability and target engagement. The triazole derivative () shows high antitumor activity, but its smaller heterocycle (vs. tetrazole) may reduce metabolic stability in vivo .

Molecular Weight and Bioavailability :

- The trifluoromethyl-substituted analog (339.32 g/mol) exceeds typical thresholds for optimal oral bioavailability, whereas the target compound (~337 g/mol) aligns closer to Lipinski’s rules .

Biological Activity :

- Triazole derivatives with 4-chlorophenyl and CF₃ groups exhibit potent growth inhibition in lung cancer cells (GP = 68.09%), suggesting that similar substituents in tetrazole analogs could enhance activity .

Research Findings and Implications

Tetrazole vs. Triazole Scaffolds :

Tetrazoles are more polar and resistant to oxidative metabolism compared to triazoles, making them preferable for drug design. However, triazole derivatives in demonstrate superior antitumor activity, highlighting a trade-off between stability and potency .

Role of Fluorinated Groups :

The CF₃ group in ’s compound and the triazole derivative () correlates with improved target binding, likely due to hydrophobic interactions and electronegative effects. This suggests that fluorinated analogs of the target compound could be synthesized for enhanced efficacy .

Structural Optimization :

The N-(1-methyl-3-phenylpropyl) analog () introduces excessive steric hindrance, which may limit its therapeutic utility. In contrast, the target compound’s N-(1-phenylethyl) group offers a favorable balance for drug-likeness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.